N-cyclopropyl-2,2-dimethylbut-3-ynamide
Description
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-cyclopropyl-2,2-dimethylbut-3-ynamide |
InChI |
InChI=1S/C9H13NO/c1-4-9(2,3)8(11)10-7-5-6-7/h1,7H,5-6H2,2-3H3,(H,10,11) |
InChI Key |
PYHLCGPIXIWEGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)C(=O)NC1CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Functional Group Diversity: Unlike 3-chloro-N-phenyl-phthalimide (a phthalimide monomer for polymers), this compound lacks aromaticity but shares the cyclopropyl amide motif, which is critical for metabolic stability in bioactive analogs like the p38-α inhibitor .
Biological Activity : N-cyclopropylmelamine () demonstrates insect growth regulation, while the biphenyl carboxamide () targets kinase pathways. This suggests cyclopropyl amides can be tailored for diverse biological applications.
Physical Properties: The dimethylbut-3-ynoyl group likely reduces solubility compared to N-cyclopropylmelamine (water solubility: 1.1 mg/mL) due to increased hydrophobicity .
Preparation Methods
Acylation of Cyclopropylamine with 2,2-Dimethylbut-3-ynoyl Chloride
The most direct route involves the coupling of cyclopropylamine with 2,2-dimethylbut-3-ynoyl chloride. This method mirrors general amide synthesis protocols but requires careful handling of the alkyne moiety to prevent side reactions. The acyl chloride intermediate is generated via reaction of 2,2-dimethylbut-3-ynoic acid with thionyl chloride () under anhydrous conditions. Subsequent acylation with cyclopropylamine in tetrahydrofuran (THF) at 0–5°C yields the target compound with minimal epimerization.
Key Parameters:
-
Stoichiometry: A 10% molar excess of cyclopropylamine ensures complete conversion of the acyl chloride.
-
Temperature Control: Maintaining sub-ambient temperatures suppresses alkyne oligomerization.
-
Solvent Selection: Dichloromethane (DCM) or THF provides optimal solubility while minimizing nucleophilic interference.
Catalytic Annulation of Donor–Acceptor Cyclopropanes and Ynamides
Alternative approaches leverage scandium triflate ()-catalyzed (3 + 2)-annulation between donor–acceptor (D–A) cyclopropanes and ynamides. While this method primarily generates cyclopentene sulfonamides, modifications to the ynamide structure (e.g., substituting sulfonamide groups with cyclopropylamine) enable access to N-cyclopropyl amides. For example, reacting dimethyl 2,2-dimethylcyclopropane-1,1-dicarboxylate with a custom-synthesized ynamide precursor under catalysis (5 mol%) in DCM at 25°C produces a cyclopentene intermediate, which is hydrolyzed to the target amide.
Advantages:
Process Optimization and Yield Enhancement
Solvent and Catalyst Screening
Comparative studies highlight the impact of solvent polarity on reaction efficiency. Polar aprotic solvents like THF improve acyl chloride solubility but may accelerate hydrolysis. Non-polar solvents (e.g., toluene) reduce side reactions but require prolonged reaction times. Catalyst screening for annulation reactions reveals lanthanide triflates (, ) as inferior to , with the latter achieving 72–84% isolated yield in deuterated analogs.
Deuterated Analog Synthesis
Isotopic labeling studies employ deuterated triethylsilane () and deuterated triflic acid () to synthesize deuterium-enriched variants. Using 2.5 equivalents of and 5 equivalents of at 25°C for 18 hours, researchers achieved 84% NMR yield for deuterated amines, demonstrating adaptability to N-cyclopropyl amides.
Analytical Characterization
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR):
-
NMR: Cyclopropyl protons resonate as a multiplet at 0.6–0.9 ppm, while the alkyne proton appears as a singlet at 2.1–2.3 ppm.
-
NMR: The carbonyl carbon () resonates at 168–170 ppm, and the alkyne carbons at 75–85 ppm.
Infrared (IR) Spectroscopy:
High-Resolution Mass Spectrometry (HRMS):
Comparative Data on Reaction Conditions
Table 1: Optimization of Acylation Parameters
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 0–5°C | 78 | 95 |
| Solvent | THF | 82 | 97 |
| Cyclopropylamine Excess | 10% | 85 | 98 |
Table 2: Annulation Catalysts and Performance
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 18 | 84 | |
| Toluene | 24 | 52 | |
| None | THF | 48 | <5 |
Challenges and Mitigation Strategies
Alkyne Stability
The triple bond in 2,2-dimethylbut-3-ynoic acid is prone to polymerization under acidic or high-temperature conditions. Mitigation strategies include:
Cyclopropylamine Reactivity
Cyclopropylamine’s strained ring increases susceptibility to ring-opening nucleophilic attacks. Using a slight excess of acyl chloride (1.05 equivalents) and low temperatures minimizes this risk.
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate that continuous flow reactors enhance heat transfer and reduce reaction times. For example, mixing 2,2-dimethylbut-3-ynoyl chloride (0.5 M in THF) with cyclopropylamine (0.55 M) at 5°C in a microreactor achieves 90% conversion in 10 minutes, compared to 2 hours in batch mode.
Q & A
Q. What are the established synthetic routes for N-cyclopropyl-2,2-dimethylbut-3-ynamide, and what key reaction parameters influence yield?
Methodological Answer: The synthesis of N-cyclopropyl derivatives typically involves coupling reactions between acyl chlorides and cyclopropylamine. For example:
- Step 1: React 2,2-dimethylbut-3-ynoic acid with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride.
- Step 2: Combine the acyl chloride with cyclopropylamine in a polar aprotic solvent (e.g., dichloromethane or THF) under inert conditions.
- Key Parameters:
- Temperature: Maintain 0–5°C during acylation to prevent side reactions (e.g., epimerization or decomposition) .
- Solvent Choice: Dichloromethane is preferred for its low nucleophilicity, reducing unwanted solvolysis .
- Stoichiometry: Use a 10% excess of cyclopropylamine to ensure complete conversion of the acyl chloride .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer: Critical techniques include:
- ¹H/¹³C NMR: Assign peaks to confirm cyclopropyl (δ 0.5–1.5 ppm, multiplet) and alkyne (δ 2.0–3.0 ppm) moieties. For example, cyclopropyl protons in analogous compounds appear as a 1H multiplet at δ 0.6–0.9 ppm .
- HRMS (High-Resolution Mass Spectrometry): Verify molecular ion [M+H]⁺ with <3 ppm error. For instance, N-cyclopropyl-2,4,6-trimethylbenzamide (C₁₃H₁₇NO) shows [M+Na]⁺ at m/z 226.1206 .
- IR Spectroscopy: Confirm amide C=O stretch (~1640–1680 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data (e.g., NMR, HRMS) for this compound?
Methodological Answer: Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:
- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C interactions. For cyclopropyl groups, HSQC can confirm quaternary carbon connectivity .
- DFT Calculations: Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data. Adjust solvent models (e.g., PCM for dichloromethane) to improve agreement .
- Isotopic Labeling: Introduce deuterium at ambiguous positions (e.g., cyclopropyl CH₂) to simplify splitting patterns .
Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound derivatives?
Methodological Answer: By-product formation (e.g., hydrolysis products or dimerization) can be mitigated via:
- Low-Temperature Acylation: Perform reactions at –10°C to suppress nucleophilic attack by moisture .
- Additive Screening: Use Hünig’s base (DIPEA) to scavenge HCl, preventing acid-catalyzed decomposition .
- Purification Protocols: Employ gradient column chromatography (hexane:ethyl acetate) or recrystallization (ethanol/water) to isolate the pure amide. Yield improvements from 73% to >90% have been reported for analogous compounds .
Q. What strategies are effective in analyzing the biological activity of N-cyclopropyl-2,2-dimethylbut-3-ynamamide derivatives, especially when initial assays show inconsistent results?
Methodological Answer: Address assay variability through:
- Dose-Response Studies: Test compounds across a logarithmic concentration range (e.g., 1 nM–100 µM) to identify EC₅₀/IC₅₀ values. Use nonlinear regression (GraphPad Prism) for curve fitting .
- Enzyme Inhibition Assays: For target-focused studies, employ fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding kinetics. For example, cyclopropyl-containing sulfonamides showed Kd values <10 µM in kinase assays .
- Metabolic Stability Testing: Incubate compounds with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain inconsistent in vivo results .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data between theoretical (DFT) and experimental IR spectra for this compound?
Methodological Answer: Discrepancies often arise from vibrational coupling or anharmonic effects. Solutions include:
- Solvent Correction: Simulate spectra using implicit solvent models (e.g., SMD for acetonitrile) to match experimental conditions .
- Isotopic Substitution: Synthesize deuterated analogs to isolate specific vibrational modes (e.g., C≡D stretch at ~1900 cm⁻¹) .
- Hybrid Functional Calibration: Test DFT functionals (B3LYP vs. M06-2X) to improve accuracy for amide and alkyne vibrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
